4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine
HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase.
Brand Name:
Vulcanchem
CAS No.:
162641-16-9
VCID:
VC0530076
InChI:
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26)
SMILES:
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4
Molecular Formula:
C22H27N5O
Molecular Weight:
377.5 g/mol
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine
CAS No.: 162641-16-9
Inhibitors
VCID: VC0530076
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 162641-16-9 |
---|---|
Product Name | 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine |
Molecular Formula | C22H27N5O |
Molecular Weight | 377.5 g/mol |
IUPAC Name | 4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine |
Standard InChI | InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) |
Standard InChIKey | TZQGXAHOROZEKN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 |
Canonical SMILES | C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 |
Appearance | Solid powder |
Description | HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-benzhydryloxy-1-(3-(1H-tetrazol-5-yl-)-propyl)piperidine HQL-79 |
Reference | 1: Aritake K, Kado Y, Inoue T, Miyano M, Urade Y. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. J Biol Chem. 2006 Jun 2;281(22):15277-86. PubMed PMID: 16547010. 2: Matsushita N, Aritake K, Takada A, Hizue M, Hayashi K, Mitsui K, Hayashi M, Hirotsu I, Kimura Y, Tani T, Nakajima H. Pharmacological studies on the novel antiallergic drug HQL-79: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects. Jpn J Pharmacol. 1998 Sep;78(1):11-22. PubMed PMID: 9804057. 3: Matsushita N, Hizue M, Aritake K, Hayashi K, Takada A, Mitsui K, Hayashi M, Hirotsu I, Kimura Y, Tani T, Nakajima H. Pharmacological studies on the novel antiallergic drug HQL-79: I. Antiallergic and antiasthmatic effects in various experimental models. Jpn J Pharmacol. 1998 Sep;78(1):1-10. PubMed PMID: 9804056. |
PubChem Compound | 6540277 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume